molecular formula C10H11N3O3 B12631867 5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1105195-62-7

5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B12631867
CAS No.: 1105195-62-7
M. Wt: 221.21 g/mol
InChI Key: VHUJKDYAVQZOHL-UHFFFAOYSA-N
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Description

5-Ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidine-dione core. Its structure includes a 5-ethoxy substituent and a 1-methyl group (). The methyl group at position 1 contributes to steric effects and metabolic stability. This compound is synthesized via multicomponent reactions, as seen in related derivatives (), and its structural features make it a candidate for pharmaceutical and agrochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can be achieved through various methods. One common approach involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. The reaction typically involves heating the starting materials with sodium methoxide in butanol under reflux conditions. The choice of acyl group can influence the formation of either pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid in an appropriate solvent.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzylamine in the presence of a base like sodium methoxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives.

    Substitution: Introduction of amino groups or other substituents.

Scientific Research Applications

Biological Activities

5-Ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has been studied for several key biological properties:

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC): Studies show effective MIC values against Gram-positive and Gram-negative bacteria, demonstrating its potential as an antibacterial agent .

Anticancer Potential

The compound has been investigated for its antiproliferative effects on cancer cell lines:

  • Mechanism of Action: It may inhibit specific protein kinases involved in cell cycle regulation, positioning it as a candidate for cancer therapy .
  • Case Study: In vitro studies have demonstrated that derivatives of pyrido[2,3-d]pyrimidine can significantly reduce cell viability in various cancer models .

Antidiabetic and Anti-inflammatory Properties

Emerging research suggests that derivatives of pyrido[2,3-d]pyrimidine may also possess antidiabetic and anti-inflammatory effects. These properties are being explored in the context of metabolic disorders and chronic inflammation .

Synthetic Methodologies

The synthesis of this compound typically involves several key steps:

Common Synthetic Routes:

  • Condensation Reactions: The compound is often synthesized through a one-pot condensation reaction involving appropriate heterocyclic amines and aldehydes in aqueous media .
  • Reagents Used: Common reagents include dimethylformamide (DMF) as a solvent and sodium methoxide as a catalyst to facilitate the reaction under reflux conditions.
StepDescription
1Combine heterocyclic amines with aldehydes.
2Employ DMF and sodium methoxide under reflux.
3Isolate the product through crystallization or chromatography.

Case Study 1: Antimicrobial Efficacy

A study conducted by Bryndal et al. evaluated the antibacterial activity of various pyrido[2,3-d]pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The findings indicated that compounds showed increased sensitivity with higher concentrations, achieving complete inhibition at specific dosages .

Case Study 2: Anticancer Activity

In another investigation focused on cancer treatment, derivatives were tested against multiple cancer cell lines. The results indicated that these compounds could effectively induce apoptosis in targeted cells through kinase inhibition pathways .

Mechanism of Action

The mechanism of action of 5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For example, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . These interactions can modulate signaling pathways involved in cell proliferation, survival, and inflammation.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Table 1: Key Structural Features of Pyrido[2,3-d]pyrimidine-dione Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities CAS No. Reference
5-Ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione 5-OCH₂CH₃, 1-CH₃ C₁₀H₁₁N₃O₃ 221.21* Under investigation (herbicidal) Not specified
5-Methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione 5-OCH₃, 1-CH₃ C₉H₉N₃O₃ 207.19 Higher HOMO localization on core 1105195-59-2
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (base structure) No substituents C₇H₅N₃O₂ 163.13 Melting point: 361°C; pKa: 9.31 21038-66-4
5-Amino-1,3-diethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione 5-NH₂, 1-CH₂CH₃, 3-CH₂CH₃ C₁₁H₁₄N₄O₂ 234.25 Unspecified biological activity 112734-87-9
3-(3-Chlorobenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione 5-OCH₃, 1-CH₃, 3-(3-Cl-benzyl) C₁₇H₁₄ClN₃O₃ 343.76 Enhanced lipophilicity 941946-95-8

*Estimated based on analogous compounds.

Key Observations:

Electronic Effects : Frontier molecular orbital (FMO) analysis in shows that substituents alter HOMO/LUMO distributions. For example, the 5-methoxy derivative’s HOMO is localized on the pyrido ring, whereas benzyl-substituted analogs exhibit HOMO on aromatic side chains, affecting reactivity and target binding.

Steric and Metabolic Considerations: The 1-methyl group in the target compound may reduce metabolic degradation compared to non-alkylated derivatives ().

Physicochemical Properties

  • Melting Points : Unsubstituted pyrido[2,3-d]pyrimidine-dione (CAS 21038-66-4) has a high melting point (361°C) due to strong intermolecular hydrogen bonding (). Substituted derivatives (e.g., 5-methoxy) likely exhibit lower melting points, as seen in related compounds ().
  • pKa Values : The base compound’s pKa of 9.31 () suggests moderate basicity, which may shift with electron-donating substituents like ethoxy.

Biological Activity

5-Ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications based on various research findings.

Chemical Structure and Synthesis

The compound features a pyrido[2,3-d]pyrimidine core with an ethoxy group and a methyl group attached to the nitrogen-containing ring system. Its molecular formula is C10H12N2O2C_{10}H_{12}N_2O_2.

Synthesis Methods:
The synthesis of this compound typically involves multi-step synthetic routes. Common methods include:

  • Condensation Reactions: Using sodium methoxide as a catalyst in dimethylformamide (DMF) under reflux conditions.
  • Oxidation Reactions: Employing oxidizing agents like m-chloroperbenzoic acid to facilitate specific transformations.

Biological Activities

Research indicates that this compound exhibits significant biological activity across various domains:

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against several bacterial strains including E. coli and S. aureus. Studies have shown that it can inhibit bacterial growth at varying concentrations:

  • Minimum Inhibitory Concentration (MIC): Effective at concentrations as low as 200 µg/mL against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

This compound has demonstrated antiproliferative effects against various cancer cell lines. The mechanism of action is thought to involve:

  • Inhibition of Protein Kinases: Particularly cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

A comparative study highlighted its efficacy against different cancer cell lines:

Cell LineIC50 (µM)
MCF-70.09
A5490.03
Colo-2050.01
A27800.12

Other Biological Activities

The compound has also been investigated for additional pharmacological properties:

  • Anti-inflammatory Effects: Exhibits potential in reducing inflammation markers.
  • Antioxidant Properties: Demonstrated capacity to scavenge free radicals in vitro.

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of this compound:

  • Anticancer Study : A study published in PMC reported that derivatives of pyrido[2,3-d]pyrimidine showed promising anticancer activity against HepG2 and HCT-116 cells, with significant cytotoxicity observed at concentrations around 250 μM after 72 hours .
  • Antimicrobial Efficacy : Research highlighted the effectiveness of the compound against E. faecalis, showing a maximum cytotoxicity rate of 67% at 250 μM after exposure .
  • Mechanism Exploration : Investigations into the mechanism revealed that the compound could modulate various biological targets by inhibiting specific enzymes involved in critical signaling pathways .

Properties

CAS No.

1105195-62-7

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

IUPAC Name

5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C10H11N3O3/c1-3-16-6-4-5-11-8-7(6)9(14)12-10(15)13(8)2/h4-5H,3H2,1-2H3,(H,12,14,15)

InChI Key

VHUJKDYAVQZOHL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=O)NC(=O)N(C2=NC=C1)C

Origin of Product

United States

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